1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
Description
This compound features a pyrrolidine ring substituted at the 3-position with a 1H-1,2,3-triazole moiety. The pyrrolidine nitrogen is further functionalized with a 3-(benzyloxy)benzoyl group, introducing aromatic and ether linkages. The structure combines a rigid triazole core with a flexible pyrrolidine scaffold, enabling diverse interactions in biological or material applications.
Properties
IUPAC Name |
(3-phenylmethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(23-11-9-18(14-23)24-12-10-21-22-24)17-7-4-8-19(13-17)26-15-16-5-2-1-3-6-16/h1-8,10,12-13,18H,9,11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXZYBUNGFOAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole typically involves multiple steps, including the formation of the triazole ring and the attachment of the benzyloxybenzoyl and pyrrolidine groups. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Benzyloxybenzoyl Group: The benzyloxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a benzyloxybenzene in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the reduction of pyrrole or the cyclization of amino alcohols.
Coupling of the Components: The final step involves coupling the triazole ring with the benzyloxybenzoyl and pyrrolidine groups through appropriate linkers and reaction conditions.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The benzyloxybenzoyl group may also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Key structural analogs and their differentiating features:
Key Observations :
- Ring Size : Azetidine analogs (4-membered rings) may exhibit conformational strain compared to pyrrolidine (5-membered), affecting binding affinity .
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃O) enhance metabolic stability but reduce aqueous solubility .
Physicochemical Data
Structure-Activity Relationships (SAR)
- Triazole Position : 1,4-Regioisomers (via CuAAC) dominate in bioactive compounds due to optimal dipole alignment .
- Pyrrolidine Substitution : Benzoyl groups at the pyrrolidine nitrogen (target compound) improve target engagement compared to simpler alkyl chains .
- Aromatic Substituents : Benzyloxy groups enhance binding to aromatic residues in enzymes, while halogenated analogs increase membrane permeability .
Biological Activity
1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and pharmacological evaluations of this compound, providing a comprehensive overview based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through reductive amination of an appropriate amine with a suitable aldehyde or ketone.
- Attachment of the Benzyloxybenzoyl Group : This is accomplished via acylation using benzyloxybenzoyl chloride and a base.
- Construction of the Triazole Ring : The triazole ring is formed through a Huisgen 1,3-dipolar cycloaddition reaction, commonly referred to as "click chemistry," which allows for efficient formation under mild conditions .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Research indicates that derivatives containing triazole rings exhibit significant inhibitory effects on various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests demonstrated that this compound exhibits cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The compound's activity was found to be enhanced when combined with conventional chemotherapeutics like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. The benzyloxy group may facilitate hydrogen bonding and π-π interactions with target proteins or enzymes, leading to modulation of their activity . This interaction can induce apoptosis in cancer cells and inhibit their proliferation.
Pharmacological Evaluation
A variety of pharmacological evaluations have been conducted to assess the activity of this compound:
| Activity Type | Evaluation Method | Results |
|---|---|---|
| Antitumor | MTT Assay on MCF-7 and MDA-MB-231 | Significant cytotoxicity observed |
| Synergistic Effects | Combination Index Method with Doxorubicin | Enhanced efficacy in cell death |
| Mechanistic Studies | Apoptosis assays | Induction of apoptosis confirmed |
Case Studies
Several case studies have documented the effectiveness of triazole derivatives similar to this compound:
- Study on Breast Cancer : A study evaluated multiple triazole derivatives in combination with doxorubicin in breast cancer cell lines. The results indicated that compounds structurally similar to the target compound exhibited increased cytotoxicity and induced apoptosis more effectively than doxorubicin alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
